molecular formula C14H14INO B5009146 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide CAS No. 471270-63-0

1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide

Cat. No.: B5009146
CAS No.: 471270-63-0
M. Wt: 339.17 g/mol
InChI Key: XHZBCEPNHGJBMX-UHFFFAOYSA-M
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Description

1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is a heterocyclic organic compound It features a dihydroisoquinoline core substituted with a furyl group and a methyl group, forming a quaternary ammonium salt with iodide as the counterion

Properties

IUPAC Name

1-(furan-2-yl)-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO.HI/c1-15-9-8-11-5-2-3-6-12(11)14(15)13-7-4-10-16-13;/h2-7,10H,8-9H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZBCEPNHGJBMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2CC1)C3=CC=CO3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471270-63-0
Record name Isoquinolinium, 1-(2-furanyl)-3,4-dihydro-2-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471270-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide typically involves the alkylation of 1-(2-furyl)-3,4-dihydroisoquinoline with methyl iodide. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then isolated and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furan derivatives.

    Reduction: The dihydroisoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium cyanide or potassium thiolate in polar aprotic solvents are employed.

Major Products:

    Oxidation: Furan derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Corresponding substituted isoquinolinium salts.

Scientific Research Applications

1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide exerts its effects involves interactions with various molecular targets. The furyl group can participate in π-π interactions with aromatic residues in proteins, while the quaternary ammonium group can interact with negatively charged sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

    1-(2-Furyl)-3,4-dihydroisoquinoline: Lacks the quaternary ammonium group.

    2-Methyl-3,4-dihydroisoquinolinium iodide: Lacks the furyl group.

    1-(2-Furyl)-2-methyl-3,4-dihydroisoquinoline: Lacks the iodide counterion.

Uniqueness: 1-(2-Furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is unique due to the presence of both the furyl group and the quaternary ammonium group, which confer distinct chemical and biological properties

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